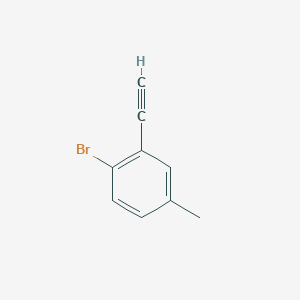![molecular formula C11H12BrIN2 B1384715 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine CAS No. 2358751-27-4](/img/structure/B1384715.png)
4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine, also known as 4-Br-3-I-IBPP, is a heterocyclic organic compound that belongs to the pyrrolopyridine class. It is a member of the family of pyrazolopyridines .
Molecular Structure Analysis
The molecular formula of 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine is C11H12BrIN2 . The compound has a molecular weight of 379.03 g/mol. The structure includes a pyrrolopyridine core with bromo, iodo, and isobutyl substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine include a molecular weight of 379.03 g/mol. The compound has a topological polar surface area of 17.8 Ų .Scientific Research Applications
Field
This compound is used in the field of medical research , specifically in cancer therapy .
Application
4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, making FGFRs an attractive target for cancer therapy .
Method of Application
The specific derivative compound 4h was tested in vitro, where it inhibited breast cancer 4T1 cell proliferation and induced apoptosis .
Results
Compound 4h exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively . It also significantly inhibited the migration and invasion of 4T1 cells .
Aurora B/C Kinase Inhibition
Field
This compound is used in the field of biochemical research , specifically in the study of kinase inhibitors .
Application
4-Bromo-2-iodo-1-(phenylsulfonyl)pyrrolo[2,3-b]pyridine was used to discover GSK1070916, a potent and selective inhibitor of Aurora B/C kinase .
Results
Antimicrobial Activity
Field
This compound is used in the field of pharmaceutical research , specifically in the development of antimicrobial agents .
Application
Pyrrolopyrazine derivatives, which include 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine, have exhibited different biological activities, such as antimicrobial .
Results
Antifungal Activity
Field
This compound is used in the field of pharmaceutical research , specifically in the development of antifungal agents .
Application
Pyrrolopyrazine derivatives, which include 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine, have exhibited different biological activities, such as antifungal .
properties
IUPAC Name |
4-bromo-3-iodo-1-(2-methylpropyl)pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrIN2/c1-7(2)5-15-6-9(13)10-8(12)3-4-14-11(10)15/h3-4,6-7H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQQYOCPMAUMLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C2=C(C=CN=C21)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-cyanobutyl)-N-(1-methyl-1-phenylethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B1384633.png)
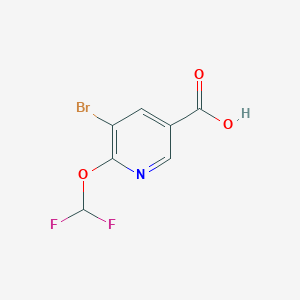
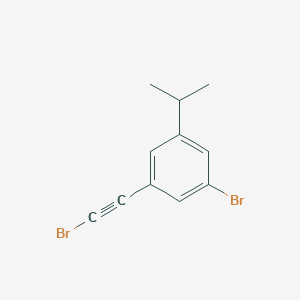
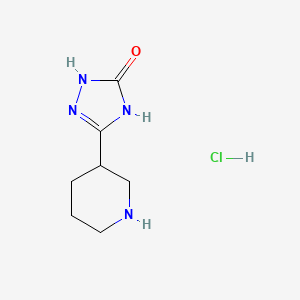
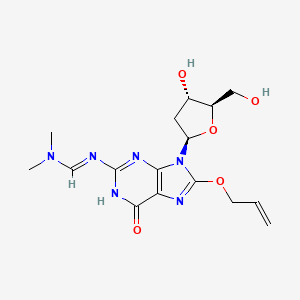
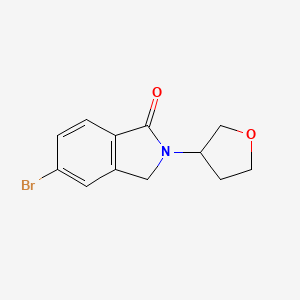
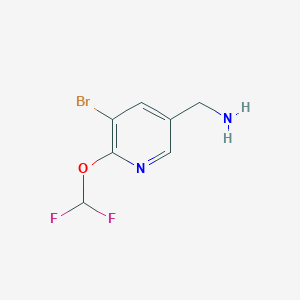
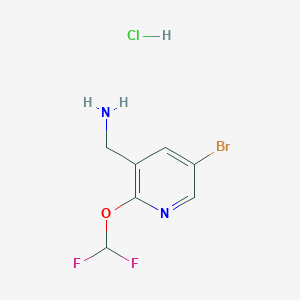
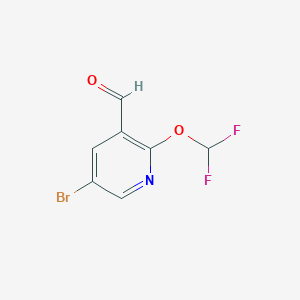
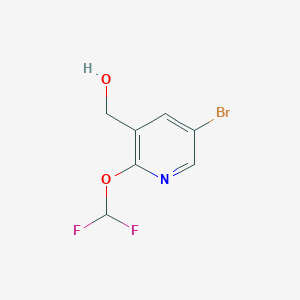
![N(=[N+]=[N-])Ccoc1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C](/img/structure/B1384652.png)
![5-(Aminomethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride](/img/structure/B1384653.png)
![(R)-3-[2-(Boc-amino)-2-phenylethyl]-5-(2-fluoro-3-methoxyphenyl)-1-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B1384654.png)
